N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with pentan-2-yl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~4~-bis(5-methylhexan-2-yl)benzene-1,4-diamine: Similar structure with different alkyl substituents.
N~1~-(4-Methylpentan-2-yl)-N~4~-(phenyl-D₅)benzene-1,4-diamine: Contains deuterium-labeled phenyl group.
N~1~,N~1~-diethyl-N~4~-(quinolin-2-ylmethylene)benzene-1,4-diamine: Features quinoline moiety .
Uniqueness
N~1~,N~1~,N~4~-Tri(pentan-2-yl)benzene-1,4-diamine is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other benzene-1,4-diamine derivatives .
Properties
CAS No. |
61263-04-5 |
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Molecular Formula |
C21H38N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-N,4-N,4-N-tri(pentan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C21H38N2/c1-7-10-17(4)22-20-13-15-21(16-14-20)23(18(5)11-8-2)19(6)12-9-3/h13-19,22H,7-12H2,1-6H3 |
InChI Key |
BMNMIRSGPHWATN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC=C(C=C1)N(C(C)CCC)C(C)CCC |
Origin of Product |
United States |
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